REACTION_CXSMILES
|
[CH:1]1([C:10]([OH:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[CH2:2]1>C(OC(=O)C)(=O)C>[CH:1]12[CH2:2][CH:3]([CH2:4][CH2:5][CH2:6]1)[C:7](=[O:9])[O:12][C:10]2=[O:11]
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Acetic anhydride was then removed with distillation (oil bath 180° C)
|
Type
|
ADDITION
|
Details
|
To the residue was added acetic anhydride (1000 ml)
|
Type
|
TEMPERATURE
|
Details
|
refluxed at 140° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The acetic anhydride was removed again with distillation (under house vacuum, about 50° C.)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
MTBE (400 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0-5° C
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with MTBE (250 ml)
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(OC(C(CCC1)C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 382 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1([C:10]([OH:12])=[O:11])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([OH:9])=O)[CH2:2]1>C(OC(=O)C)(=O)C>[CH:1]12[CH2:2][CH:3]([CH2:4][CH2:5][CH2:6]1)[C:7](=[O:9])[O:12][C:10]2=[O:11]
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Acetic anhydride was then removed with distillation (oil bath 180° C)
|
Type
|
ADDITION
|
Details
|
To the residue was added acetic anhydride (1000 ml)
|
Type
|
TEMPERATURE
|
Details
|
refluxed at 140° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The acetic anhydride was removed again with distillation (under house vacuum, about 50° C.)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
MTBE (400 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 0-5° C
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with MTBE (250 ml)
|
Type
|
CUSTOM
|
Details
|
dried under house vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C12C(OC(C(CCC1)C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 382 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |